molecular formula C17H19N3O3S B12159908 1-(benzenesulfonyl)-N-(pyridin-3-yl)piperidine-3-carboxamide

1-(benzenesulfonyl)-N-(pyridin-3-yl)piperidine-3-carboxamide

Cat. No.: B12159908
M. Wt: 345.4 g/mol
InChI Key: VUGIAQARAAZZAA-UHFFFAOYSA-N
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Description

1-(benzenesulfonyl)-N-(pyridin-3-yl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-N-(pyridin-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions using benzenesulfonyl chloride and a base such as triethylamine.

    Attachment of Pyridin-3-yl Group: The pyridin-3-yl group is attached through nucleophilic substitution reactions using pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(benzenesulfonyl)-N-(pyridin-3-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridin-3-yl and benzenesulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyridine derivatives, benzenesulfonyl chloride, and bases like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(benzenesulfonyl)-N-(pyridin-3-yl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-N-(pyridin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(benzenesulfonyl)-N-(pyridin-2-yl)piperidine-3-carboxamide
  • 1-(benzenesulfonyl)-N-(pyridin-4-yl)piperidine-3-carboxamide
  • 1-(benzenesulfonyl)-N-(quinolin-3-yl)piperidine-3-carboxamide

Uniqueness

1-(benzenesulfonyl)-N-(pyridin-3-yl)piperidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the pyridin-3-yl group, in particular, influences its reactivity and interaction with molecular targets, setting it apart from similar compounds.

Properties

Molecular Formula

C17H19N3O3S

Molecular Weight

345.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-3-carboxamide

InChI

InChI=1S/C17H19N3O3S/c21-17(19-15-7-4-10-18-12-15)14-6-5-11-20(13-14)24(22,23)16-8-2-1-3-9-16/h1-4,7-10,12,14H,5-6,11,13H2,(H,19,21)

InChI Key

VUGIAQARAAZZAA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CN=CC=C3

Origin of Product

United States

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